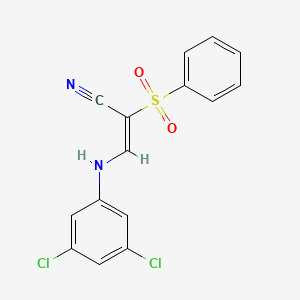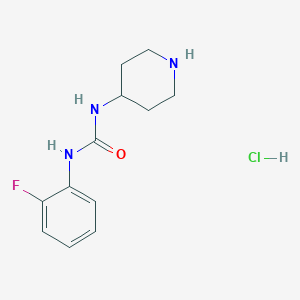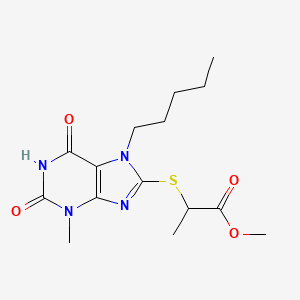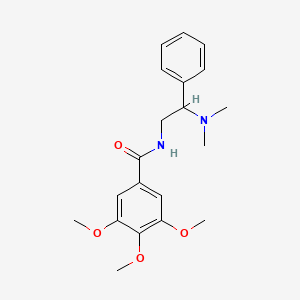
N-Cyclopropyl-2-methoxypyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be deduced from its name. “N-Cyclopropyl-2-methoxypyridine-4-carboxamide” suggests that the compound has a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a methoxy group (OCH3) attached to the 2nd position and a carboxamide group (CONH2) attached to the 4th position. Additionally, a cyclopropyl group (a three-membered carbon ring) is attached to the nitrogen atom of the carboxamide group .Chemical Reactions Analysis
Specific chemical reactions involving “N-Cyclopropyl-2-methoxypyridine-4-carboxamide” are not available in the sources I found. The reactivity of this compound would depend on various factors including the presence of functional groups, steric hindrance, and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of “N-Cyclopropyl-2-methoxypyridine-4-carboxamide” are not available in the sources I found. Typically, these properties would include things like molecular weight, melting point, boiling point, solubility in various solvents, and spectral data (IR, NMR, MS, etc.) .Aplicaciones Científicas De Investigación
Urease Inhibition
“N-Cyclopropyl-2-methoxypyridine-4-carboxamide” derivatives have been explored for their potential as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various life-threatening conditions such as gastric and duodenal cancer. The inhibition of urease is a promising strategy for a new line of therapy with anti-urease activity .
Antimicrobial Activity
These compounds have also been synthesized and characterized for their antimicrobial activity . They have been tested against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The results have shown that some derivatives exhibit good to excellent antimicrobial activity, which could be beneficial in developing new antimicrobial agents .
Molecular Docking and Kinetic Studies
Molecular docking and kinetic studies are crucial for understanding the interaction between these compounds and biological targets. Such studies have been performed for the most potent inhibitors to demonstrate the binding mode of the active pyridine carbothioamide with the enzyme urease and its mode of interaction .
Synthesis and Characterization
The synthesis and characterization of novel derivatives of “N-Cyclopropyl-2-methoxypyridine-4-carboxamide” involve various spectroscopic techniques like IR, NMR, and mass spectrometry. These studies are essential for confirming the structure of synthesized compounds and for further application in medicinal chemistry .
Enzyme Inhibitors as Potential Drugs
The design of enzyme inhibitors is a significant field of study in drug discovery. Derivatives of “N-Cyclopropyl-2-methoxypyridine-4-carboxamide” are being investigated as potential drugs due to their inhibitory action on various enzymes, which is crucial for the treatment of different diseases .
ADME Profile Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these compounds is vital for drug development. Studies have been conducted to evaluate the ADME properties of these derivatives, which is an important step in the drug discovery process .
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopropyl-2-methoxypyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-6-7(4-5-11-9)10(13)12-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEYFNNCEYGUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2908673.png)


![3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2908683.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2908685.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2908687.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide](/img/structure/B2908690.png)


![ethyl (2E)-3-[(4-methylphenyl)amino]-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate](/img/structure/B2908693.png)
![2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2908694.png)
